molecular formula C9H11NO2 B162655 2-hydroxy-N,N-dimethylbenzamide CAS No. 1778-08-1

2-hydroxy-N,N-dimethylbenzamide

Cat. No. B162655
Key on ui cas rn: 1778-08-1
M. Wt: 165.19 g/mol
InChI Key: UBAYZMJYXBTDBB-UHFFFAOYSA-N
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Patent
US08546501B2

Procedure details

A mixture of 156 g (1.13 mol) of salicylic acid and 471 g (3.96 mol) of thionyl chloride was stirred for 4 hr at 50° C.-60° C. Excess thionyl chloride was distilled off under vacuum, and the residue was additionally dried in vacuum. A solution of this product in 300 mL of dichloromethane was added dropwise with vigorous stirring to a mixture of 270 g (3.31 mol) of dimethylamine hydrochloride and 702 g (6.95 mol) of triethylamine in 1200 mL of dichloromethane for 1 hr at 0° C. The resulting mixture was slowly warmed to room temperature, stirred for 1 hr, and then filtered through glass frit. The precipitate was additionally washed with 300 mL of dichloromethane. The combined filtrate was washed by 5% hydrochloric acid, water, dried over K2CO3, and then evaporated to dryness. The residue was washed with 200 mL of diethyl ether to yield 112 g (60%) of white solid.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
702 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].S(Cl)(Cl)=O.Cl.[CH3:16][NH:17][CH3:18].C(N(CC)CC)C>ClCCl>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([N:17]([CH3:18])[CH3:16])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
471 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
270 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
702 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 hr at 50° C.-60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride was distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was additionally dried in vacuum
ADDITION
Type
ADDITION
Details
A solution of this product in 300 mL of dichloromethane was added dropwise
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through glass frit
WASH
Type
WASH
Details
The precipitate was additionally washed with 300 mL of dichloromethane
WASH
Type
WASH
Details
The combined filtrate was washed by 5% hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The residue was washed with 200 mL of diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C(=O)N(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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